
Altohyrtin A
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Overview
Description
The compound “Altohyrtin A” is a highly complex organic molecule. Compounds of this nature often exhibit unique chemical properties and biological activities, making them of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of various rings and functional groups. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts.
Industrial Production Methods
Industrial production of complex organic compounds often involves optimizing the synthetic route to maximize yield and minimize costs. This may include the use of automated synthesis equipment and advanced purification techniques.
Chemical Reactions Analysis
Boron Aldol Reactions for Carbon–Carbon Bond Formation
Boron-mediated aldol reactions are central to constructing Altohyrtin A's stereodefined subunits:
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Diastereoselective Aldol Coupling : The southern hemisphere EF segment (C29–C51) was synthesized using four substrate-controlled boron aldol reactions. These reactions achieved >90:10 diastereomeric ratios (dr) for critical bonds, such as C44–C45 and C47–C48 .
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Remote Stereoinduction : The C47 hydroxyl stereocenter was established via aldol reactions influenced by the F-ring tetrahydropyran, demonstrating long-range stereochemical control .
Table 1: Key Aldol Reactions in EF-Segment Synthesis
Bond Formed | Reactants | Conditions | Diastereomeric Ratio | Yield | Source |
---|---|---|---|---|---|
C44–C45 | Methyl ketone + aldehyde | Boron enolate, –78°C | 92:8 | 78% | |
C47–C48 | Aldehyde + ketone | Boron-mediated | 89:11 | 65% |
Wittig Coupling for Z-Selective Olefination
The union of this compound’s northern (C1–C28) and southern (C29–C51) hemispheres relied on a Wittig reaction:
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High (Z)-Selectivity : Coupling of aldehyde 2 (northern hemisphere) with phosphonium salt 3 (southern hemisphere) achieved >95% (Z)-selectivity under LiHMDS/THF conditions .
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Scale : This reaction enabled gram-scale synthesis of intermediates, critical for replenishing scarce natural supplies .
Table 2: Wittig Reaction Optimization
Conditions | Solvent | Base | Temperature | (Z):(E) Ratio | Yield |
---|---|---|---|---|---|
LiHMDS | THF | –78°C → RT | 95:5 | 82% | |
KHMDS | THF | –40°C | 90:10 | 75% |
Macrolactonization for Macrocycle Closure
The final macrocyclic structure was forged via regioselective macrolactonization:
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Substrate : A seco-acid triol precursor underwent Yamaguchi esterification (2,4,6-trichlorobenzoyl chloride, DMAP, toluene) .
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Yield : 68% for the 42-membered macrolactone, with no epimerization at sensitive stereocenters .
Chlorodiene Side Chain Installation
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Grignard Addition : A functionalized Grignard reagent derived from (R)-glycidol was added to a C44 aldehyde, followed by Pd-mediated deoxygenation to install the chlorodiene motif .
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Dehydration : Allylzinc addition to a C48 aldehyde and subsequent Burgess dehydration formed the C44–C51 triene side chain .
Deprotection/Cyclization
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Acid-catalyzed deprotection of silyl ethers triggered spontaneous cyclization to form the E-ring tetrahydropyran .
Structural Modifications and Biological Impact
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E-Ring Dehydration : Analogues lacking the E-ring hydroxyl group showed enhanced cytotoxicity (IC₅₀ = 1–5 pM vs. 10–20 pM for this compound) .
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Side-Chain Truncation : Removal of the C44–C51 side chain reduced potency by >1000-fold, highlighting its necessity for tubulin binding .
Table 3: Biological Activity of this compound Analogues
Modification | Cell Line (IC₅₀) | Resistance Profile | Source |
---|---|---|---|
E-Ring dehydration | 1–5 pM | Active vs. Taxol-resistant | |
C44–C51 side-chain removal | >10 nM | Inactive |
Synthetic Challenges and Innovations
Scientific Research Applications
Antitumor Activity
Altohyrtin A exhibits remarkable cytotoxicity against a variety of human tumor cell lines. Its mechanism primarily involves disruption of microtubule dynamics, similar to that of paclitaxel (Taxol), which is a well-known chemotherapeutic agent. Studies have demonstrated that this compound is effective against Taxol-resistant cancer cell lines, indicating its potential as an alternative treatment option for resistant tumors .
Key Findings:
- Cytotoxic Potency: this compound has shown low picomolar GI50 values against multiple cancer cell lines, highlighting its potency as an antitumor agent .
- Mechanism of Action: It interferes with microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Synthetic Chemistry
The total synthesis of this compound has been a significant focus in organic chemistry due to its complex structure. Various synthetic routes have been developed to produce this compound efficiently, enabling further research into its biological properties and potential modifications.
Synthesis Overview:
- The synthesis involves multiple steps, including stereoselective reactions and functional group manipulations to construct the macrolide's intricate framework .
- Recent advancements have introduced more efficient synthetic pathways that reduce the number of steps required while maintaining high yields .
Development of Analogues
Given the challenges associated with obtaining this compound from natural sources, researchers have focused on synthesizing analogs that retain its biological activity while potentially improving pharmacological properties.
Analogs and Modifications:
- Researchers have designed D-ring modified analogs that maintain low picomolar potency while introducing linker groups for targeted drug delivery systems like antibody-drug conjugates (ADCs) .
- Modifications aim to enhance stability and reduce toxicity while preserving the antitumor efficacy of the original compound .
Case Studies and Research Findings
Several studies illustrate the applications and efficacy of this compound in cancer treatment:
Mechanism of Action
The mechanism of action of such a complex compound would involve its interaction with specific molecular targets, such as enzymes or receptors. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
8,12,45,46,47,48,50-Heptaoxaheptacyclo(39.3.1.1(1,5).1(9,13).1(15,19).1(25,29).1(29,33))pentacont-23-ene-7,35-dione: A similar compound with slight variations in functional groups.
3,37-bis(acetyloxy)-11-(7-chloro-4-hydroxy-2-methylene-5,7-octadienyl): Another related compound with different substituents.
Uniqueness
The uniqueness of the compound lies in its specific combination of rings, functional groups, and substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
148179-94-6 |
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Molecular Formula |
C63H95ClO21 |
Molecular Weight |
1223.9 g/mol |
IUPAC Name |
[37-acetyloxy-11-[(5E)-7-chloro-4-hydroxy-2-methylideneocta-5,7-dienyl]-10,14,15,17,27,43-hexahydroxy-31-methoxy-18,36,38,43,47-pentamethyl-39-methylidene-7,35-dioxo-8,12,45,46,48,49,50-heptaoxaheptacyclo[39.3.1.11,5.19,13.115,19.125,29.129,33]pentacont-23-en-3-yl] acetate |
InChI |
InChI=1S/C63H95ClO21/c1-33(19-43(67)18-17-35(3)64)20-53-55(72)58-80-54(71)26-46-24-48(77-40(8)65)30-62(83-46)32-60(10,74)28-49(84-62)21-34(2)36(4)56(78-41(9)66)38(6)50(69)25-45-23-47(76-11)29-61(82-45)27-44(68)22-42(39(61)7)15-13-12-14-16-52-37(5)51(70)31-63(75,85-52)57(73)59(79-53)81-58/h13,15,17-18,36-39,42-49,51-53,55-59,67-68,70,72-75H,1-3,12,14,16,19-32H2,4-11H3/b15-13?,18-17+ |
InChI Key |
OBLCEVLAQAFINR-CMVVSLHSSA-N |
SMILES |
CC1C2CCCC=CC3CC(CC4(C3C)CC(CC(O4)CC(=O)C(C(C(C(=C)CC5CC(CC6(O5)CC(CC(O6)CC(=O)OC7C(C(OC(O7)C(C(O2)(CC1O)O)O)CC(=C)CC(C=CC(=C)Cl)O)O)OC(=O)C)(C)O)C)OC(=O)C)C)OC)O |
Isomeric SMILES |
CC1C2CCCC=CC3CC(CC4(C3C)CC(CC(O4)CC(=O)C(C(C(C(=C)CC5CC(CC6(O5)CC(CC(O6)CC(=O)OC7C(C(OC(O7)C(C(O2)(CC1O)O)O)CC(=C)CC(/C=C/C(=C)Cl)O)O)OC(=O)C)(C)O)C)OC(=O)C)C)OC)O |
Canonical SMILES |
CC1C2CCCC=CC3CC(CC4(C3C)CC(CC(O4)CC(=O)C(C(C(C(=C)CC5CC(CC6(O5)CC(CC(O6)CC(=O)OC7C(C(OC(O7)C(C(O2)(CC1O)O)O)CC(=C)CC(C=CC(=C)Cl)O)O)OC(=O)C)(C)O)C)OC(=O)C)C)OC)O |
Synonyms |
altohyrtin A spongistatin 1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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